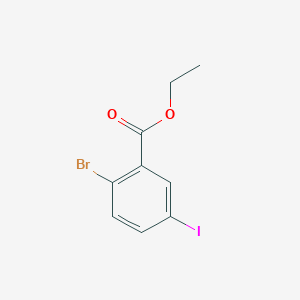

Ethyl 2-Bromo-5-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESBDCQWLOZBNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Bromo-5-iodobenzoate (CAS: 1208075-44-8): A Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Advantage of Orthogonal Halogenation in Synthetic Chemistry

In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Ethyl 2-bromo-5-iodobenzoate, a dihalogenated aromatic ester, has emerged as a key building block for synthetic chemists. Its strategic value lies in the differential reactivity of the bromine and iodine substituents, allowing for selective, sequential, and orthogonal functionalization. This guide provides an in-depth technical overview of this compound, including its synthesis, characterization, and, most importantly, its application in powerful cross-coupling reactions that are central to the development of novel chemical entities.

The presence of both a bromine and an iodine atom on the same aromatic ring offers a unique synthetic handle. The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This reactivity difference allows for the selective functionalization of the iodine position while leaving the bromine atom untouched for a subsequent, different coupling reaction. This "orthogonal" approach is highly valuable for the streamlined synthesis of polysubstituted aromatic compounds, reducing the number of steps and improving overall efficiency.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective use.

| Property | Value | Source |

| CAS Number | 1208075-44-8 | [2][3] |

| Molecular Formula | C₉H₈BrIO₂ | [2][3] |

| Molecular Weight | 354.97 g/mol | [2][3] |

| Appearance | Solid, semi-solid, or lump | [2][3] |

| Boiling Point | 341.8 ± 27.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0.00 ppm)

The following data is predicted and should be used for reference purposes. Actual experimental values may vary.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | d | 1H | Ar-H (ortho to -COOEt) |

| ~7.75 | dd | 1H | Ar-H (para to -COOEt) |

| ~7.50 | d | 1H | Ar-H (ortho to -I) |

| ~4.40 | q | 2H | -OCH₂ CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

The following data is predicted and should be used for reference purposes. Actual experimental values may vary.

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | C =O |

| ~140 | Ar-C -I |

| ~138 | Ar-C -Br |

| ~135 | Ar-C H |

| ~132 | Ar-C -COOEt |

| ~130 | Ar-C H |

| ~95 | Ar-C H |

| ~62 | -OCH₂ CH₃ |

| ~14 | -OCH₂CH₃ |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from commercially available 2-aminobenzoic acid. The first step involves the synthesis of the key intermediate, 2-bromo-5-iodobenzoic acid, followed by an esterification reaction.

Step 1: Synthesis of 2-Bromo-5-iodobenzoic Acid

A common route to 2-bromo-5-iodobenzoic acid involves a Sandmeyer-type reaction on a suitably substituted aniline precursor. For instance, 5-amino-2-bromobenzoic acid can be diazotized and subsequently treated with an iodide source to introduce the iodine atom.[4]

Diagram: Synthetic Pathway to this compound

Caption: Synthetic route to this compound.

Step 2: Fischer Esterification to this compound

The carboxylic acid is then converted to the corresponding ethyl ester via a Fischer esterification reaction, which involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[5][6]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromo-5-iodobenzoic acid (1.0 equiv).

-

Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Applications in Cross-Coupling Reactions: The Power of Orthogonal Functionalization

The primary utility of this compound in drug discovery and development stems from its suitability as a substrate in palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential bond formation.

Diagram: Orthogonal Functionalization Strategy

Caption: Selective cross-coupling strategy.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[7] Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with a boronic acid at the 5-position.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. After selective functionalization at the iodo position, the remaining bromo substituent can undergo a Buchwald-Hartwig amination to introduce a nitrogen-containing functional group.

Experimental Protocol: Buchwald-Hartwig Amination of the Bromide

-

Reaction Setup: To a dry Schlenk tube, add the 2-bromo-5-substituted-benzoate intermediate (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

-

Solvent and Reagent Addition: Add anhydrous, degassed toluene, followed by the amine.

-

Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the product via column chromatography.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).[2][3]

-

Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its dihalogenated nature, with the distinct reactivities of the bromine and iodine substituents, allows for a powerful orthogonal synthetic strategy. This enables the selective and sequential introduction of different functionalities through well-established and robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this key intermediate in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-bromo-2-hydroxy-3-iodobenzoate. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (n.d.). 1208075-44-8 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromobenzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (2024, October 28). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol.

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Retrieved from [Link]

-

YouTube. (2020, June 20). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! Retrieved from [Link]

- Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

Sources

Ethyl 2-Bromo-5-iodobenzoate molecular weight

An In-Depth Technical Guide to Ethyl 2-Bromo-5-iodobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of highly functionalized building blocks is paramount for the efficient synthesis of complex molecular entities. This compound (CAS No: 1208075-44-8) has emerged as a particularly valuable intermediate.[1] Its structure, featuring an aromatic ring substituted with three distinct functional groups—an ethyl ester, a bromine atom, and an iodine atom—offers chemists a versatile platform for intricate molecular engineering.

The true power of this reagent lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This orthogonality allows for selective, sequential cross-coupling reactions, enabling the controlled and predictable assembly of complex scaffolds often found in biologically active compounds.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, covering its fundamental properties, validated synthesis protocols, analytical characterization, and strategic applications in drug discovery, grounded in authoritative scientific principles.

Part 1: Core Physicochemical Properties and Safety Mandates

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in a laboratory setting. This compound is a compound that demands careful handling due to its toxicological profile.

Key Properties Summary

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 354.97 g/mol | [1][3] |

| Molecular Formula | C₉H₈BrIO₂ | [4] |

| CAS Number | 1208075-44-8 | [1][4] |

| Appearance | Solid, semi-solid, or lump | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 341.8 ± 27.0 °C at 760 mmHg | [3] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [1][3] |

Structural Implications for Reactivity

The arrangement of substituents on the benzene ring is key to the molecule's utility. The ester group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but is crucial for further chemical modifications, such as hydrolysis or amidation. The true synthetic value comes from the two different halogen atoms. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy. This reactivity difference is the cornerstone of its application in sequential, site-selective functionalization.

Safety and Handling Protocols

Trustworthiness in experimental science begins with safety. This compound is classified as a hazardous substance and requires stringent handling protocols.

-

Hazard Identification : The compound is marked with the GHS06 pictogram (skull and crossbones), indicating acute toxicity. The primary hazard statement is H301: Toxic if swallowed.[1][3] It may also cause skin, eye, and respiratory irritation.[5]

-

Personal Protective Equipment (PPE) : When handling this compound, a full suite of PPE is mandatory. This includes a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent eye contact.[6] All weighing and transfers should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage and Disposal : The compound must be stored in a tightly sealed container in a cool, dry, and dark place, as recommended.[1] Waste materials and contaminated containers must be disposed of as hazardous chemical waste in accordance with local and national regulations.[5]

-

First Aid Measures : In case of accidental exposure, immediate action is critical.

-

Skin Contact : Wash the affected area immediately with plenty of soap and water.[6]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

-

Ingestion : If swallowed, immediately call a poison center or doctor.[1]

-

Part 2: Synthesis and Purification Workflow

The synthesis of this compound is a well-established, multi-step process that begins with a commercially available precursor. The overall strategy involves the diazotization of an aniline derivative, followed by a Sandmeyer-type iodination and concluding with a Fischer esterification. This approach is logical as it builds complexity step-by-step from simpler materials.

Overall Synthesis Diagram

The following diagram outlines the logical flow from the starting material to the final product.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 2-Bromo-5-iodobenzoic Acid

This protocol is adapted from established methods involving the diazotization of an aminobenzoic acid.[8][9] The self-validating nature of this protocol lies in the observable changes (e.g., gas evolution, precipitation) and the distinct properties of the intermediate and final products.

Methodology:

-

Reaction Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 5-amino-2-bromobenzoic acid (1.0 eq.) in a mixture of an inorganic acid (e.g., H₂SO₄, ~3 eq.) and water at 0-5°C using an ice-salt bath.

-

Causality: A low temperature is critical to ensure the stability of the diazonium salt intermediate formed in the next step. The inorganic acid serves as both the reaction medium and the source of nitrous acid.

-

-

Diazotization : Dissolve sodium nitrite (NaNO₂, ~1.1 eq.) in a minimal amount of cold water and add it dropwise to the stirred suspension while maintaining the temperature below 5°C. The reaction is typically complete after stirring for 30-60 minutes post-addition.

-

Expertise: The slow, dropwise addition is crucial to control the exothermic reaction and prevent the decomposition of the unstable diazonium salt. A slight excess of nitrite ensures full conversion of the starting amine.

-

-

Iodination : In a separate beaker, dissolve potassium iodide (KI, ~1.5 eq.) in water. Add this solution dropwise to the cold diazonium salt solution. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 40-50°C) until nitrogen gas evolution ceases.

-

Causality: The diazonium group is an excellent leaving group (-N₂), which is displaced by the iodide nucleophile. Gentle heating drives the reaction to completion.

-

-

Quenching and Workup : Cool the reaction mixture and add a saturated aqueous solution of sodium bisulfite (NaHSO₃) dropwise until the dark color from excess iodine disappears, resulting in a pale-yellow precipitate.

-

Trustworthiness: This quenching step is a self-validating control point. It removes unreacted iodine, simplifying purification and ensuring the purity of the final product.

-

-

Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-Bromo-5-iodobenzoic acid.

Protocol 2: Fischer Esterification

This classic method is used to convert the synthesized carboxylic acid into its corresponding ethyl ester.[10]

Methodology:

-

Reaction Setup : To a solution of 2-Bromo-5-iodobenzoic acid (1.0 eq.) in absolute ethanol (a large excess, serving as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq.).

-

Reflux : Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. Refluxing provides the necessary activation energy to drive the equilibrium towards the product.

-

-

Workup and Purification : After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to obtain the crude product.

-

Final Purification : Purify the crude ester via column chromatography on silica gel to yield pure this compound.

Part 3: Analytical Characterization for Structure Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides an unambiguous validation of the molecular structure.

| Technique | Expected Result |

| ¹H NMR | - Ethyl Group : A triplet (3H) around δ 1.4 ppm and a quartet (2H) around δ 4.4 ppm. - Aromatic Protons : Three distinct signals in the aromatic region (δ 7.0-8.0 ppm) with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | - Signals corresponding to the ethyl group carbons, the ester carbonyl carbon (~165 ppm), and the six unique aromatic carbons. The carbons bonded to the halogens will show characteristic shifts. |

| Mass Spec (MS) | - A molecular ion peak (M⁺) cluster corresponding to the molecular weight (m/z ≈ 355). The cluster will exhibit a characteristic isotopic pattern due to the presence of both ⁷⁹Br and ⁸¹Br isotopes. |

| HPLC/UPLC | - A single major peak indicating high purity (typically >95%) under appropriate chromatographic conditions. |

Rationale: ¹H NMR confirms the presence of all proton-containing functional groups and their connectivity through spin-spin coupling.[11] Mass spectrometry validates the molecular weight and elemental composition (specifically the presence of one bromine atom).[12] HPLC is the standard for quantitative purity assessment.

Part 4: Strategic Applications in Drug Development

The primary utility of this compound in drug development is as a scaffold for building molecular complexity through sequential cross-coupling reactions.[2] This strategy is highly valued for its efficiency and control in creating libraries of related compounds for structure-activity relationship (SAR) studies.

Sequential Cross-Coupling Workflow

The differential reactivity of the C-I and C-Br bonds allows for a two-step functionalization. The C-I bond will typically react first under milder conditions than the C-Br bond.

Sources

- 1. This compound | 1208075-44-8 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 1208075-44-8 [sigmaaldrich.com]

- 4. aaa-chem.com [aaa-chem.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl 2-bromobenzoate(6091-64-1) 1H NMR spectrum [chemicalbook.com]

Introduction: A Strategic Intermediate in Complex Synthesis

An In-Depth Technical Guide to Ethyl 2-Bromo-5-iodobenzoate

This compound is a highly functionalized aromatic compound of significant interest to researchers and scientists in organic synthesis and drug development. As a halogenated benzoic acid ester, its structure is notable for the presence of two different halogen atoms—bromine and iodine—at specific positions on the benzene ring. This unique arrangement provides distinct reactive sites, making it a versatile and strategic building block for the construction of complex molecular architectures. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates, where precise and selective introduction of functional groups is paramount. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, providing field-proven insights for its effective application.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 1208075-44-8 | [1][2][3] |

| Molecular Formula | C₉H₈BrIO₂ | [1] |

| Molecular Weight | 354.97 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 341.8 ± 27.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | 4°C, protect from light | [1][4] |

Synthesis and Purification

The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor. A common and logical pathway involves the synthesis of the parent acid, 2-Bromo-5-iodobenzoic acid, followed by esterification.

Synthesis of 2-Bromo-5-iodobenzoic Acid

A prevalent method for synthesizing the parent acid is through a Sandmeyer-type reaction, starting with 5-amino-2-bromobenzoic acid.[5][6] This process involves two key transformations:

-

Diazotization: The amino group of 5-amino-2-bromobenzoic acid is converted into a diazonium salt using a nitrite source (e.g., sodium nitrite) in the presence of a strong inorganic acid.[5][6]

-

Iodination: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to replace the diazonium group with an iodine atom.[5][6]

This approach provides a high-yielding route to the di-halogenated benzoic acid.[5]

Esterification

The final step is the conversion of the carboxylic acid to its corresponding ethyl ester. This is typically accomplished through Fischer esterification, where 2-Bromo-5-iodobenzoic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Purification

Following synthesis, purification is crucial to achieve the high purity required for subsequent applications. Common laboratory techniques include recrystallization or column chromatography to remove unreacted starting materials and byproducts.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of the carbon-halogen bonds. The C-I bond is generally more reactive than the C-Br bond in many transition-metal-catalyzed cross-coupling reactions. This allows for selective and sequential functionalization of the aromatic ring, a highly desirable feature in multi-step synthesis.

Selective Cross-Coupling Reactions

The iodine substituent serves as a versatile handle for introducing aryl, heteroaryl, or alkynyl groups through reactions like the Suzuki-Miyaura or Sonogashira couplings.[7][8] Chemists can perform a selective coupling at the 5-position (iodine) while leaving the 2-position (bromine) intact for a subsequent transformation. This stepwise approach is fundamental to building molecular complexity in a controlled manner.[8]

This hierarchical reactivity is a cornerstone of its application in medicinal chemistry for exploring structure-activity relationships (SAR).[7]

Caption: Logical workflow for the sequential functionalization.

Role in Drug Development

This strategic intermediate is a key building block for numerous active pharmaceutical ingredients (APIs). The parent acid, 2-bromo-5-iodobenzoic acid, is notably used as a starting material for synthesizing key intermediates of the anti-hepatitis C drug Velpatasvir.[5] The ability to efficiently construct complex scaffolds using this building block accelerates the discovery and development timeline for new therapeutics.[7]

Spectroscopic Data Interpretation

While specific spectra are dependent on the acquisition conditions, the structural features of this compound lead to predictable spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet). The aromatic region would display signals corresponding to the three protons on the substituted benzene ring, with coupling patterns dictated by their relative positions.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring (two of which are substituted with halogens).

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong absorption band for the C=O (ester carbonyl) stretch, typically found around 1720-1740 cm⁻¹. Additional bands would correspond to C-O stretching and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern would be characteristic of a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Safety and Handling

This compound requires careful handling due to its potential toxicity. Adherence to established safety protocols is mandatory.

-

GHS Classification: The compound is classified as toxic.[1]

-

Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10] All handling should be conducted in a well-ventilated area or under a chemical fume hood.[10]

-

Storage and Incompatibilities:

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its defining feature—the differential reactivity of its two halogen substituents—provides chemists with a reliable platform for selective, stepwise synthesis. This property makes it an invaluable asset in the pharmaceutical industry and advanced materials science, enabling the efficient and precise construction of complex, high-value molecules. Proper understanding of its properties, synthesis, and handling is essential for leveraging its full potential in research and development.

References

-

PubChem. Ethyl 2-bromobenzoate. National Institutes of Health. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. [Link]

-

Stobec. Safety Data Sheet - Allyl bromide. [Link]

-

Patsnap. Preparation method of 2-bromo-5-iodobenzoic acid. [Link]

- Google Patents. A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. [Link]

Sources

- 1. This compound | 1208075-44-8 [sigmaaldrich.com]

- 2. This compound | 1208075-44-8 [m.chemicalbook.com]

- 3. This compound | 1208075-44-8 [amp.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. stobec.com [stobec.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-Bromo-5-iodobenzoate

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 2-Bromo-5-iodobenzoate, a key chemical intermediate in the development of complex molecules for the pharmaceutical and materials science sectors.[1][2] The strategic placement of bromo, iodo, and ethyl ester functionalities offers a versatile scaffold for sequential, site-selective modifications, making it an invaluable building block in modern organic synthesis.[1][2]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic considerations behind the chosen synthetic route. The protocol is presented as a validated, two-part process, beginning with the preparation of the crucial precursor, 2-Bromo-5-iodobenzoic acid, followed by its efficient conversion to the target ethyl ester.

Part 1: Synthesis of 2-Bromo-5-iodobenzoic Acid via Sandmeyer Reaction

The synthesis of the carboxylic acid intermediate is efficiently achieved through a Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine into an aryl halide via a diazonium salt intermediate.[3][4][5] We begin with the commercially available 5-amino-2-bromobenzoic acid, which provides the core aromatic structure.

Mechanistic Rationale: The Sandmeyer Reaction

The Sandmeyer reaction is a powerful example of a radical-nucleophilic aromatic substitution (SRNAr).[4][6] The process involves two primary stages:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (typically 0–5 °C).[7][8] This converts the amino group into an excellent leaving group, the diazonium salt (-N₂⁺). Maintaining a low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[7]

-

Displacement: The diazonium group is then replaced by an iodide. While many Sandmeyer reactions require a copper(I) catalyst, the introduction of iodine is often accomplished simply by treating the diazonium salt with an iodide source, such as potassium iodide (KI), without the need for a copper catalyst.[6][9] The reaction proceeds via an electron transfer mechanism, generating an aryl radical, which then abstracts an iodine atom from the iodide salt to form the final product and liberate nitrogen gas.[3][4]

Experimental Protocol: 2-Bromo-5-iodobenzoic Acid

This protocol is adapted from established literature procedures.[10][11][12]

Table 1: Reagents and Materials for Part 1

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | CAS No. |

| 5-Amino-2-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 21.6 g | 0.10 (1.0) | 583-68-6 |

| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 70 mL | ~0.84 (~8.4) | 7647-01-0 |

| Deionized Water | H₂O | 18.02 | 250 mL | - | 7732-18-5 |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 (1.1) | 7632-00-0 |

| Potassium Iodide | KI | 166.00 | 20.0 g | 0.12 (1.2) | 7681-11-0 |

| Sodium Bisulfite | NaHSO₃ | 104.06 | ~5 g | - | 7631-90-5 |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | 64-17-5 |

Procedure:

-

Preparation of Amine Salt Suspension: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 5-amino-2-bromobenzoic acid (21.6 g) with 150 mL of deionized water and 70 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.

-

Diazotization: Cool the suspension to 0–5 °C using an ice-salt bath. While maintaining this temperature, slowly add a solution of sodium nitrite (7.6 g) in 40 mL of deionized water dropwise over 30-45 minutes. The causality for slow addition and strict temperature control is to ensure the safe formation of the diazonium salt and prevent its exothermic decomposition.[7]

-

Iodination: In a separate beaker, dissolve potassium iodide (20.0 g) in 60 mL of deionized water. Add this KI solution dropwise to the cold diazonium salt suspension over 30 minutes. A dark precipitate will form.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50–60 °C for 1 hour. The gentle heating facilitates the decomposition of the diazonium salt and the evolution of nitrogen gas, driving the reaction to completion.

-

Quenching and Isolation: Cool the mixture back to room temperature. Add a saturated aqueous solution of sodium bisulfite portion-wise until the dark color of excess iodine disappears, resulting in a tan or off-white solid. This step ensures the removal of residual I₂, which can contaminate the product.[10]

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL). Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Bromo-5-iodobenzoic acid as a crystalline solid.

Part 2: Esterification to this compound

With the carboxylic acid in hand, the final step is a Fischer-Speier esterification. This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[13][14]

Mechanistic Rationale: Fischer Esterification

The Fischer esterification is a nucleophilic acyl substitution reaction.[15] Its mechanism involves several reversible steps:

-

Carbonyl Activation: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[16][17]

-

Nucleophilic Attack: A molecule of ethanol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[16]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[14]

-

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[17]

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of ethanol) to regenerate the acid catalyst and yield the final ester product.

Because the reaction is in equilibrium, Le Châtelier's principle is employed to drive it towards the product. This is achieved by using a large excess of the alcohol (ethanol), which acts as both reactant and solvent, or by removing water as it is formed.[15][17]

Experimental Protocol: this compound

Table 2: Reagents and Materials for Part 2

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | CAS No. |

| 2-Bromo-5-iodobenzoic acid | C₇H₃BrIO₂ | 326.91 | 16.3 g | 0.05 (1.0) | 25252-00-0 |

| Ethanol (anhydrous, 200 proof) | C₂H₅OH | 46.07 | 150 mL | Large Excess | 64-17-5 |

| Sulfuric Acid (conc., 98%) | H₂SO₄ | 98.08 | 2 mL | Catalytic | 7664-93-9 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - | 144-55-8 |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~200 mL | - | 141-78-6 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | 7487-88-9 |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-5-iodobenzoic acid (16.3 g) and anhydrous ethanol (150 mL). Swirl to dissolve.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the solution while stirring. The addition of a strong acid catalyst is essential to accelerate the otherwise slow esterification process.[15]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize the acid catalyst), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, typically as an oil or low-melting solid. Further purification can be performed by column chromatography if necessary.

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard spectroscopic methods are employed for this purpose.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Data Type | Expected Values | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.9-8.1 (d) | Aromatic H (ortho to CO₂Et) |

| ~7.6-7.8 (dd) | Aromatic H (ortho to I) | ||

| ~7.2-7.4 (d) | Aromatic H (ortho to Br) | ||

| ~4.4 (q) | -OCH₂CH₃ | ||

| ~1.4 (t) | -OCH₂CH₃ | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 | C=O (Ester) |

| ~142, 139, 133, 131, 120 | Aromatic Carbons | ||

| ~94 | Aromatic C-I | ||

| ~62 | -OCH₂CH₃ | ||

| ~14 | -OCH₂CH₃ | ||

| IR | Wavenumber (cm⁻¹) | ~1720-1735 (strong) | C=O Stretch (Ester) |

| ~1250-1300 (strong) | C-O Stretch (Ester) | ||

| ~3050-3100 (medium) | Aromatic C-H Stretch | ||

| ~2850-2980 (medium) | Aliphatic C-H Stretch | ||

| MS (EI) | m/z | ~354, 356 | Molecular Ion [M]⁺, [M+2]⁺ (Bromine Isotope Pattern) |

Note: Exact spectroscopic values may vary depending on the solvent and instrument used. The data presented is based on typical values for similarly substituted benzoate esters.[18][19][20][21][22]

Safety and Handling

The described synthesis involves hazardous materials and must be conducted with appropriate safety precautions.

Table 4: Hazard Identification and Handling

| Reagent | Primary Hazards | Handling Precautions |

| Conc. HCl / H₂SO₄ | Severe Corrosive, Toxic | Use in a fume hood. Wear acid-resistant gloves, lab coat, and chemical splash goggles. |

| Sodium Nitrite | Oxidizer, Toxic | Avoid contact with acids (releases toxic gas). Keep away from combustible materials. |

| Potassium Iodide | Irritant | Standard lab PPE. Avoid inhalation of dust. |

| Halogenated Aromatics | Irritant, Potentially Toxic | Avoid skin contact and inhalation. Handle in a fume hood. |

General Precautions:

-

All operations should be performed in a well-ventilated chemical fume hood.[23][24]

-

Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.

-

An eyewash station and safety shower must be readily accessible.

-

Waste Disposal: Halogenated organic waste must be collected in a designated container. Acidic and basic aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This guide details a reliable and well-documented two-step synthesis for this compound. By understanding the mechanistic principles of the Sandmeyer reaction and Fischer esterification, researchers can confidently execute this protocol. The resulting compound is a highly valuable and versatile intermediate, poised for use in the synthesis of novel pharmaceuticals and advanced materials, enabling the next wave of scientific innovation.[2]

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. [Link]

-

Vedantu. (n.d.). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Vedantu. [Link]

-

The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry. YouTube. [Link]

-

Adda247. (2023, September 24). Sandmeyer Reaction Mechanism. Adda247. [Link]

-

Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. GeeksforGeeks. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2-bromo-5-iodobenzoic acid. Eureka | Patsnap. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. [Link]

- Google Patents. (n.d.). A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis. [Link]

-

Georganics. (n.d.). Thionyl bromide Safety Data Sheet. Georganics. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Thionyl bromide. Cole-Parmer. [Link]

-

International Programme on Chemical Safety. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

SpectraBase. (n.d.). Ethyl 2-iodobenzoate - Optional[13C NMR]. SpectraBase. [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 4-iodobenzoate. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction Mechanism - [adda247.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. Preparation method of 2-bromo-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 16. byjus.com [byjus.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Ethyl 2-bromobenzoate(6091-64-1) 1H NMR spectrum [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. ETHYL 2-IODOBENZOATE(39252-69-2) 1H NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. Ethyl 4-iodobenzoate [webbook.nist.gov]

- 23. fishersci.com [fishersci.com]

- 24. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

preparation of Ethyl 2-Bromo-5-iodobenzoate from 2-Bromo-5-iodobenzoic acid

An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromo-5-iodobenzoate

Abstract

This compound is a key halogenated aromatic ester that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical development and materials science. Its trifunctional nature, possessing bromo, iodo, and ester moieties, allows for selective and sequential cross-coupling reactions. This guide provides a comprehensive overview of the synthetic conversion of 2-Bromo-5-iodobenzoic acid to its corresponding ethyl ester. We will explore the mechanistic underpinnings, procedural details, and comparative analysis of the principal synthetic routes, with a primary focus on the robust and scalable Fischer-Speier esterification. This document is intended for researchers, chemists, and professionals in drug development seeking a detailed and practical understanding of this important transformation.

Introduction: Significance of this compound

Halogenated benzoic acids and their esters are fundamental building blocks in organic synthesis. The distinct reactivity of different carbon-halogen bonds (C-I vs. C-Br) makes compounds like this compound highly valuable for creating molecular complexity. The C-I bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond, enabling regioselective functionalization. This strategic advantage is paramount in constructing the carbon skeleton of many active pharmaceutical ingredients (APIs) and advanced materials. The conversion of the parent carboxylic acid to its ethyl ester is a critical step, as the ester group is often less reactive and more suitable for subsequent purification and reaction steps than the acidic proton of the carboxylic acid.

Synthetic Strategies for Esterification

The synthesis of this compound from 2-Bromo-5-iodobenzoic acid can be accomplished through several established methods. The choice of method depends on factors such as scale, substrate sensitivity, required purity, and available reagents. We will discuss the three most prominent strategies.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

The Fischer-Speier esterification is a classic, reliable, and cost-effective method for producing esters from carboxylic acids and alcohols.[1][2] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven by heating the mixture under reflux.

Principle & Mechanism The reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (ethanol in this case, which can also serve as the solvent) or by removing the water formed during the reaction.[2][3]

The mechanism proceeds through several key steps:[4][5][6]

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic.[6][7]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[4][5]

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[5]

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Caption: The acid-catalyzed Fischer esterification mechanism.

Method 2: Acyl Chloride Intermediate via Thionyl Chloride (SOCl₂)

An alternative, often higher-yielding, approach involves converting the carboxylic acid into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8][9] This intermediate then readily reacts with ethanol to form the ester.

Principle & Mechanism This is a two-step, one-pot process. The reaction of the carboxylic acid with thionyl chloride is irreversible because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture.[10] The subsequent reaction of the highly electrophilic acyl chloride with ethanol is a rapid nucleophilic acyl substitution.

-

Acyl Chloride Formation: 2-Bromo-5-iodobenzoic acid reacts with SOCl₂ to form 2-Bromo-5-iodobenzoyl chloride.

-

Ester Formation: The acyl chloride reacts with ethanol to produce this compound and HCl.[10]

This method avoids the equilibrium limitations of the Fischer esterification but requires handling the highly corrosive and water-reactive thionyl chloride.[11][12][13][14]

Method 3: Carbodiimide-Mediated Esterification (Steglich Esterification)

For substrates that are sensitive to heat or strong acids, a milder method like the Steglich esterification is preferable.[15][16] This reaction uses a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-Dimethylaminopyridine (DMAP), to facilitate the ester formation at room temperature.

Principle & Mechanism DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[16] DMAP acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium salt. This salt is then attacked by the alcohol (ethanol) to form the ester, regenerating the DMAP catalyst. A significant drawback is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove from the product.[17]

Comparative Analysis of Synthetic Methods

| Feature | Fischer-Speier Esterification | Thionyl Chloride Method | Steglich Esterification (DCC/DMAP) |

| Reagents | 2-Bromo-5-iodobenzoic acid, excess Ethanol, conc. H₂SO₄ | 2-Bromo-5-iodobenzoic acid, SOCl₂, Ethanol | 2-Bromo-5-iodobenzoic acid, Ethanol, DCC, DMAP |

| Conditions | Reflux (approx. 78°C) | 0°C to Reflux | Room Temperature |

| Reaction Type | Equilibrium | Irreversible | Mild, Coupling |

| Advantages | Simple, inexpensive reagents, scalable.[18] | High yields, irreversible, gaseous byproducts.[10] | Very mild conditions, suitable for sensitive substrates.[16] |

| Disadvantages | Reversible (requires excess alcohol/water removal), moderate yields.[2] | Harsh, corrosive, and toxic reagent (SOCl₂).[11][14] | Expensive reagents, difficult-to-remove urea byproduct.[17] |

| Typical Yield | 60-85% | >90% | 70-95% |

Detailed Experimental Protocol: Fischer-Speier Esterification

This section provides a field-proven, step-by-step protocol for the synthesis of this compound via Fischer esterification.

Caption: General workflow for synthesis and purification.

Materials:

-

2-Bromo-5-iodobenzoic acid (1.0 eq)

-

Absolute Ethanol (used as solvent, ~20-30 mL per gram of acid)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add absolute ethanol. Carefully and slowly add concentrated sulfuric acid while stirring. The mixture will warm up. Allow it to cool slightly.

-

Addition of Acid: Add 2-Bromo-5-iodobenzoic acid to the ethanol/acid mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water (2x)

-

Saturated sodium bicarbonate solution (2-3x, until CO₂ evolution ceases) to neutralize the sulfuric acid and remove any unreacted carboxylic acid.

-

Brine (1x) to remove residual water.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a pale yellow oil or low-melting solid.

-

Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Bromo-5-iodobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[19] Avoid breathing dust and ensure adequate ventilation.[19]

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water. Always add acid to solvent, never the other way around.

-

Ethanol: Highly flammable liquid and vapor.[18][20][21] Keep away from heat, sparks, and open flames.[18][21]

-

Thionyl Chloride (if used): Highly toxic, corrosive, and reacts violently with water, liberating toxic gases (SO₂ and HCl).[11][12][13][14] Must be handled with extreme care under an inert atmosphere.

-

This compound: May be harmful if swallowed. Standard handling precautions for organic chemicals should be observed.

Conclusion

The preparation of this compound from its parent carboxylic acid is a fundamental and crucial transformation for synthetic chemists. While several methods exist, the Fischer-Speier esterification represents the most balanced approach for many applications, offering simplicity, scalability, and cost-effectiveness. The thionyl chloride method provides a high-yield alternative for less sensitive substrates, while Steglich esterification is reserved for delicate molecules requiring mild conditions. A thorough understanding of the mechanisms, procedural nuances, and safety requirements detailed in this guide will enable researchers to confidently and efficiently synthesize this valuable chemical intermediate.

References

- ResearchGate. Acid-catalyzed esterification mechanism.

- Sigma-Aldrich.

- Carl ROTH.

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).

- ChemicalBook.

- Chemistry LibreTexts.

- Chemguide.

- Guttman Energy.

- University of KwaZulu-Natal.

- Bionium.

- Sigma-Aldrich.

- Chemos GmbH&Co.KG.

- Carl ROTH.

- 2-Bromo-5-Iodobenzoic Acid CAS No 25252-00-0 MATERIAL SAFETY D

- Sigma-Aldrich. 2-Bromo-5-iodobenzoic acid 97 25252-00-0.

- Carl ROTH.

- Journal of the American Chemical Society. The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids.

- Sigma-Aldrich.

- Experiment 10: Fischer Esterification: An ester

- Chemistry LibreTexts.

- Organic Chemistry Portal.

- Vedantu. Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE.

- National Institutes of Health (NIH).

- Organic Chemistry Portal.

- Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. (2019-06-05).

- ResearchGate. (PDF)

- Reddit.

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE [vedantu.com]

- 11. westliberty.edu [westliberty.edu]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. chemicalbook.com [chemicalbook.com]

- 14. bionium.miami.edu [bionium.miami.edu]

- 15. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Steglich Esterification [organic-chemistry.org]

- 17. reddit.com [reddit.com]

- 18. guttmanenergy.com [guttmanenergy.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. safetymanagementkey.com [safetymanagementkey.com]

- 21. chemos.de [chemos.de]

An In-depth Technical Guide on the Reactivity of Ethyl 2-Bromo-5-iodobenzoate with Organometallics

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-iodobenzoate is a versatile building block in organic synthesis, prized for the differential reactivity of its two halogen substituents. This guide provides a comprehensive technical overview of its reactivity with various organometallic reagents. We will delve into the principles of chemoselectivity, exploring how reaction conditions and catalyst choice can be manipulated to selectively functionalize either the carbon-iodine (C-I) or carbon-bromine (C-Br) bond. This document will cover key transformations including halogen-metal exchange, Suzuki-Miyaura, Stille, and Sonogashira couplings, and directed ortho-metalation. Detailed mechanistic insights, field-proven experimental protocols, and data-driven comparisons are provided to empower researchers in designing and executing efficient and selective synthetic strategies.

Introduction: The Strategic Advantage of Differentiated Halides

In the landscape of medicinal chemistry and materials science, the precise construction of polysubstituted aromatic scaffolds is paramount. This compound (Figure 1) offers a unique platform for sequential functionalization due to the inherent difference in reactivity between the C-I and C-Br bonds. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This principle is rooted in the bond dissociation energies, with the C-I bond being the weakest and therefore more susceptible to oxidative addition by a low-valent metal catalyst.[2] This intrinsic reactivity difference is the cornerstone of achieving regioselective cross-coupling.[1] By carefully tuning reaction conditions, one can selectively address the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.

This guide will explore the practical applications of this principle across a range of organometallic reactions, providing the necessary tools to harness the full synthetic potential of this valuable reagent.

Halogen-Metal Exchange: A Gateway to Nucleophilic Aryl Species

Halogen-metal exchange is a powerful technique for converting an aryl halide into a potent organometallic nucleophile.[4] This reaction is particularly effective for the more reactive C-I bond in this compound.

Mechanism and Selectivity

Typically employing strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) at low temperatures (e.g., -78 °C), the reaction proceeds via a kinetically controlled process.[4][5] The rate of exchange generally follows the trend I > Br > Cl, allowing for selective lithiation at the 5-position.[4] The resulting aryllithium species is a versatile intermediate that can be quenched with a wide array of electrophiles.

A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can also be employed for selective bromine-metal exchange, sometimes offering advantages in terms of functional group tolerance and preventing intermolecular quenching.[6][7][8]

Experimental Protocol: Selective Lithiation and Quenching

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.05 equiv, solution in hexanes)

-

Electrophile (e.g., benzaldehyde, 1.2 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add this compound and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add the electrophile (e.g., benzaldehyde) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C Bonds with Precision

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds in this compound allows for highly selective transformations.[9]

The Catalytic Cycle: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, proceed through a similar catalytic cycle.[10][11][12]

dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Generalized catalytic cycle for palladium-catalyzed cross-coupling.", shape=plaintext, fontname="Arial", fontsize=10]; } end_dot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (R-X), forming a Pd(II) intermediate.[13] This is typically the rate-determining and selectivity-determining step.[12] The lower bond dissociation energy of the C-I bond leads to its preferential oxidative addition over the C-Br bond.[1]

-

Transmetalation: An organometallic coupling partner (R'-M) transfers its organic group to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.[13]

Suzuki-Miyaura Coupling: Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used reaction that couples organoboron compounds with organohalides.[14][15] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[15]

By employing mild conditions—lower temperatures and shorter reaction times—selective coupling at the C-I position can be readily achieved.[1]

Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-5 Position

| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |

| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[9] |

| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a broad range of boronic acids.[9] |

| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | ~85-95 | A classic, reliable catalyst system.[1] |

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., DMF)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.[9]

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify by column chromatography.

Stille Coupling: Tin-Based Reagents for C-C Bonds

The Stille coupling utilizes organostannanes as the organometallic partner.[16][17] A key advantage of Stille coupling is the excellent functional group tolerance and the stability of organostannane reagents to air and moisture.[16]

Similar to other palladium-catalyzed couplings, the Stille reaction can be controlled to favor reaction at the C-I bond.[10][18] The reactivity of the halide follows the order I > Br > Cl.[18] Milder conditions and careful control of stoichiometry are crucial for achieving high selectivity.

dot digraph "Stille_Coupling_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="General workflow for a Stille cross-coupling experiment.", shape=plaintext, fontname="Arial", fontsize=10]; } end_dot Caption: General workflow for a Stille cross-coupling experiment.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] The reaction is typically co-catalyzed by palladium and copper(I) salts.[19]

The inherent reactivity trend of I > Br ensures that Sonogashira coupling will preferentially occur at the C-I bond under standard conditions.[19][21] Interestingly, in some systems, the choice of ligand on the palladium catalyst can influence and even reverse the expected regioselectivity.[22][23][24] For instance, monodentate phosphine ligands often favor reaction at the more reactive site, while certain bidentate or bulky ligands can direct the coupling to the less reactive position.[23][24]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 5 mol%)

-

Base (e.g., Triethylamine, 3.0 equiv)

-

Degassed solvent (e.g., THF)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[9]

-

Add the degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Directed ortho-Metalation (DoM): Functionalization Adjacent to the Ester

Directed ortho-metalation (DoM) is a regioselective method for deprotonating an aromatic ring at the position ortho to a directing metalation group (DMG).[5][25] The ester group in this compound can act as a DMG, directing a strong base to deprotonate the C-3 position.

Principles and Competing Reactivity

The ester group coordinates to an organolithium reagent, positioning the base to abstract the adjacent proton.[26][27] This reaction is typically performed at low temperatures in an anhydrous solvent like THF.[25] It's important to consider the potential for competing reactions, such as halogen-metal exchange at the C-5 position. The outcome will depend on the relative rates of these two processes, which can be influenced by the choice of base and reaction conditions.

dot digraph "DoM_vs_Halogen_Exchange" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption [label="Competing pathways in the reaction with organolithiums.", shape=plaintext, fontname="Arial", fontsize=10]; } end_dot Caption: Competing pathways in the reaction with organolithiums.

Conclusion and Future Outlook

This compound is a powerful and versatile substrate for the synthesis of complex, polysubstituted aromatic compounds. The predictable and controllable chemoselectivity, primarily driven by the differential reactivity of the C-I and C-Br bonds, allows for a wide range of strategic transformations. By mastering the principles of halogen-metal exchange and palladium-catalyzed cross-coupling reactions, and by carefully selecting catalysts and reaction conditions, researchers can unlock the full potential of this valuable building block. Future research will likely focus on developing even more selective catalyst systems, perhaps those that can invert the natural reactivity, and expanding the scope of compatible organometallic partners and electrophiles.

References

- A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.

- Stille Coupling. (n.d.). OpenOChem Learn.

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. (n.d.). Benchchem.

- Directed ortho metalation. (n.d.). Grokipedia.

-

Directed ortho metalation. (n.d.). Wikipedia. Retrieved from [Link]

- Directed (ortho) Metallation. (n.d.). University of Sheffield.

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Directed Ortho Metalation. (2015). Chem-Station. Retrieved from [Link]

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. (2018). PubMed Central. Retrieved from [Link]

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

12.1: Organometallic reactions. (2022). Chemistry LibreTexts. Retrieved from [Link]

- CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry. (n.d.). ufrgs.

-

Metal–halogen exchange. (n.d.). Wikipedia. Retrieved from [Link]

- Basic Organometallic Chemistry: Types of Reactions. (n.d.).

- This compound;1208075-44-8. (n.d.). AAA-Chem.

- Technical Support Center: Optimizing Cross-Coupling Reactions with 9-Bromo-10-iodoanthracene. (n.d.). Benchchem.

-

Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. (2010). Scilit. Retrieved from [Link]

-

Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. (2020). PubMed Central. Retrieved from [Link]

-

The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Retrieved from [Link]

- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 4-Iodobenzoate. (n.d.). Benchchem.

-

Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (2016). ResearchGate. Retrieved from [Link]

- Basic Organometallic Reactions. (n.d.).

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-